2,6-Dimethyl-4'-methoxybenzophenone

Übersicht

Beschreibung

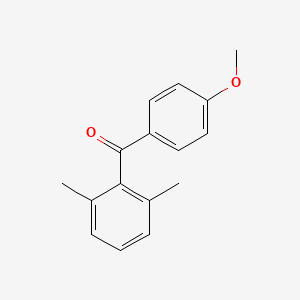

2,6-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 2 and 6 positions on one phenyl ring and a methoxy group at the 4’ position on the other phenyl ring. This compound is commonly used in various industrial applications, including as a UV filter in sunscreens and other personal care products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dimethylphenyl chloride with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2,6-Dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the methyl and methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

UV Absorption Properties

2,6-Dimethyl-4'-methoxybenzophenone is primarily recognized for its effectiveness as a UV filter in cosmetic formulations. It absorbs ultraviolet radiation, particularly UVB and short UVA rays, thereby protecting the skin from harmful effects such as sunburn and photoaging. Its inclusion in sunscreens and other skincare products is common due to its ability to enhance the stability and efficacy of these formulations.

Safety Assessments

Recent safety assessments have concluded that benzophenones, including this compound, are safe for topical application. The Expert Panel for Cosmetic Ingredient Safety has reviewed available data and confirmed that these compounds do not exhibit mutagenic or genotoxic properties at typical concentrations used in cosmetics .

Pharmaceutical Applications

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress. Antioxidants play a crucial role in preventing cellular damage and are often included in drugs targeting conditions related to oxidative damage.

Biological Activity

Studies have explored the biological activity of benzophenone derivatives, including their potential as anti-inflammatory agents. For instance, derivatives have shown promise in inhibiting certain inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Material Science Applications

Polymer Stabilization

In material science, this compound is utilized as a stabilizer in polymer formulations. Its ability to absorb UV light helps prevent photodegradation of polymers used in outdoor applications. This property extends the lifespan of materials such as plastics and coatings exposed to sunlight.

Case Studies: Polymer Applications

A case study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved the material's resistance to UV-induced degradation. The study reported a reduction in discoloration and mechanical property loss over time when compared to unmodified PVC samples .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Cosmetics | UV filters in sunscreens |

| Pharmaceuticals | Antioxidant agent |

| Material Science | Stabilizer in polymers |

Wirkmechanismus

The primary mechanism of action of 2,6-Dimethyl-4’-methoxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby protecting the underlying material or skin from UV damage. This property makes it an effective UV filter in sunscreens and other personal care products .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens, known for its UV-absorbing properties.

2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Used in plastic products as a UV absorber.

4,4’-Dimethoxybenzophenone: Used in various industrial applications as a UV stabilizer.

Uniqueness: 2,6-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which enhance its UV-absorbing properties and make it more effective as a UV filter compared to other benzophenone derivatives .

Biologische Aktivität

2,6-Dimethyl-4'-methoxybenzophenone (commonly referred to as "Methoxyphenone" or NK-049) is a compound of significant interest in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is a benzophenone derivative characterized by the presence of two methyl groups and a methoxy group on the benzene rings. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with various biological targets.

2.1 Interaction with Enzymes

Research indicates that this compound interacts with several enzymes, notably cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates, which may contribute to oxidative stress and cellular damage.

2.2 Antioxidant Activity

The compound has demonstrated antioxidant properties in various studies. It can scavenge free radicals and reduce oxidative stress in cells, potentially protecting against cellular damage associated with various diseases .

3.1 Modulation of Cell Signaling Pathways

At lower concentrations, this compound modulates critical cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation influences cell proliferation, differentiation, and apoptosis .

3.2 Gene Expression Regulation

The compound acts as a ligand for nuclear receptors, affecting transcriptional regulation and gene expression related to oxidative stress response and inflammation .

4.1 Enzyme Inhibition

Molecular docking studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these interactions indicate significant potency, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

4.2 Binding Interactions

The binding interactions are primarily driven by hydrophobic interactions and hydrogen bonding. The compound's ability to bind at both the catalytic active site and peripheral anionic site of AChE enhances its inhibitory efficacy .

5.1 In Vivo Studies

In vivo studies have shown that this compound can reduce oxidative stress markers in animal models, indicating its protective effects against oxidative damage .

| Study | Model | Findings |

|---|---|---|

| Rat | Reduced oxidative stress markers | |

| Mouse | Significant AChE inhibition | |

| Cell Culture | Antioxidant activity demonstrated |

5.2 Ecotoxicological Assessments

Ecotoxicological studies have assessed the environmental impact of this compound, particularly its degradation in soil environments. Results indicate that it undergoes significant transformation over time, which is crucial for understanding its ecological risks .

6. Conclusion

This compound exhibits diverse biological activities that warrant further investigation for potential therapeutic applications. Its interactions with key enzymes and ability to modulate cellular processes highlight its significance in drug development and environmental safety assessments.

Future research should focus on elucidating its detailed mechanisms of action and exploring its potential as a therapeutic agent in treating neurodegenerative diseases while ensuring its environmental safety through comprehensive ecotoxicological evaluations.

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZUHDIHULSBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574815 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-41-1 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.